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Compound of Interest

Compound Name: Sofosbuvir impurity N

Cat. No.: B10799765

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC)
method for the determination of Sofosbuvir and its diastereomeric impurity, Sofosbuvir
Impurity N (CAS 1394157-34-6). The method is designed for researchers, scientists, and drug
development professionals requiring a reliable analytical procedure for quality control and
stability testing of Sofosbuvir. The described protocol provides excellent separation and
quantification, ensuring the purity and safety of the active pharmaceutical ingredient (API).

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C
virus (HCV) infection. It functions as a nucleotide analog inhibitor of the HCV NS5B RNA-
dependent RNA polymerase, essential for viral replication. During the synthesis of Sofosbuvir,
various process-related impurities and degradation products can form, including diastereomers.
Sofosbuvir Impurity N is a known diastereomer of Sofosbuvir.[1][2] Controlling such impurities
is critical to ensure the efficacy and safety of the final drug product. This document presents a
stability-indicating HPLC method capable of separating and quantifying Sofosbuvir from
Impurity N.

Experimental Protocol

This section provides a detailed methodology for the analysis of Sofosbuvir and the
quantification of Impurity N.
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Instrumentation and Materials

o HPLC System: A gradient HPLC system equipped with a UV detector.

e Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 um (or equivalent).

e Chemicals:

Sofosbuvir Reference Standard

[¢]

[¢]

o

Acetonitrile (HPLC Grade)

o

[¢]

Trifluoroacetic Acid (TFA) (HPLC Grade)

Water (HPLC Grade/Milli-Q or equivalent)

Sofosbuvir Impurity N Reference Standard (CAS: 1394157-34-6)

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation:

Parameter

Condition

Mobile Phase A

0.1% Trifluoroacetic Acid in Water

Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm
Injection Volume 10 pL

Run Time

Approximately 20 minutes

Table 1: Gradient Elution Program
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Time (minutes) % Mobile Phase A % Mobile Phase B
0 90 10
15 40 60
17 90 10
20 90 10

Preparation of Solutions

Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio is used as the diluent.[3][4]

Standard Stock Solution (Sofosbuvir): Accurately weigh and dissolve approximately 25 mg of
Sofosbuvir Reference Standard in 50 mL of diluent to obtain a concentration of about 500

png/mL.

Standard Stock Solution (Impurity N): Accurately weigh and dissolve approximately 10 mg of
Sofosbuvir Impurity N Reference Standard in 100 mL of diluent to obtain a concentration of
about 100 pg/mL.

System Suitability Solution: Prepare a solution containing 250 pug/mL of Sofosbuvir and 5
pg/mL of Impurity N by diluting the respective stock solutions with the diluent.

Sample Solution: Accurately weigh and dissolve a quantity of the Sofosbuvir sample in the
diluent to obtain a final concentration of approximately 250 pg/mL.

Method Validation Summary

The proposed HPLC method should be validated according to ICH guidelines to ensure its
suitability for its intended purpose.[3][4] The following tables summarize the typical acceptance

criteria and expected results for the method validation.

Table 2: System Suitability
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Parameter Acceptance Criteria Expected Result
Tailing Factor (Sofosbuvir) <20 ~1.1
Theoretical Plates (Sofosbuvir) = 2000 > 5000
Resolution

_ _ 220 >25
(Sofosbuvir/Impurity N)
%RSD for 6 injections <2.0% <1.0%

Table 3: Linearity

Analyte Range (pg/mL) Correlation Coefficient (r?)
Sofosbuvir LOQ - 750 =>0.999
Impurity N LOQ - 15 =>0.999

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Analyte LOD (pg/mL) LOQ (pg/mL)
Sofosbuvir ~0.04 ~0.12
Impurity N ~0.03 ~0.10
Table 5: Accuracy (Recovery)
Analyte Spiking Level Acceptance Criteria (%)
Impurity N LOQ, 100%, 150% 80.0 - 120.0

Table 6: Precision (%RSD)
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Intermediate Precision

Analyte Repeatability (n=6)
(n=6)

Impurity N <5.0% <5.0%

Workflow and Visualization

The logical workflow for the determination of Sofosbuvir Impurity N is depicted below. This
process ensures accurate and reproducible results from sample preparation to data analysis.
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Workflow for HPLC Analysis of Sofosbuvir Impurity N

Solution Preparation

Prepare Diluent Prepare Mobile Phases
(50:50 Water:ACN) (A: 0.1% TFA in Water, B: ACN)
* HPLC Analysis
Prepare Sample Solution Prepare Standard Solutions Instrument Setup
(~250 pg/mL Sofosbuvir) (Sofosbuvir & Impurity N) (Column, Temp, Flow Rate, Wavelength)

:

> | System Suitability Test
(Inject SST Solution)

f SST Passes

> | Sample Analysis
(Inject Blank, Standard, Sample)

Data Processing & Reporting

Chromatogram Integration
(Peak Area Measurement)

:

Calculate Impurity %
(Using Standard Concentration)

:

Final Report Generation

Click to download full resolution via product page

Caption: Experimental workflow for the HPLC determination of Sofosbuvir Impurity N.
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Conclusion

The HPLC method described in this application note is suitable for the quantitative
determination of Sofosbuvir Impurity N in bulk drug samples. The method is specific,
sensitive, and capable of providing accurate and precise results. Adherence to the detailed
protocol and proper method validation will ensure reliable quality control of Sofosbuvir,
contributing to the overall safety and efficacy of the final pharmaceutical product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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